molecular formula C23H23N3O3 B4755657 2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

Cat. No.: B4755657
M. Wt: 389.4 g/mol
InChI Key: QYSIKCCMDGGWIB-UHFFFAOYSA-N
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Description

2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridazine ring, phenyl groups, and an oxolane moiety

Preparation Methods

The synthesis of 2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation reactions.

    Attachment of the Oxolane Moiety: The oxolane ring can be attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and automated reactors to streamline the process.

Chemical Reactions Analysis

2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancers.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE include:

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-methyl-3-oxo-N-(oxolan-2-ylmethyl)-5,6-diphenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-26-23(28)20(22(27)24-15-18-13-8-14-29-18)19(16-9-4-2-5-10-16)21(25-26)17-11-6-3-7-12-17/h2-7,9-12,18H,8,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSIKCCMDGGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-METHYL-3-OXO-N-[(OXOLAN-2-YL)METHYL]-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

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